molecular formula C14H17N5O B6039419 3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine

3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine

Cat. No. B6039419
M. Wt: 271.32 g/mol
InChI Key: ABCYACJEIBTFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing piperidine derivatives, which have shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also modulates the activity of the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine have been studied extensively. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It also has anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine in lab experiments include its high purity, stability, and ease of synthesis. However, the compound has limitations such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.

Future Directions

There are several future directions for the study of 3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential in the treatment of other diseases such as Alzheimer's disease and epilepsy. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its therapeutic potential.
In conclusion, 3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine is a promising compound with potential therapeutic applications. Its synthesis method has been optimized, and its scientific research application has been extensively studied. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's therapeutic potential and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine involves the reaction of 1-(4-bromobenzoyl)piperidine with sodium azide in the presence of copper(I) iodide. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to obtain the compound in large quantities for scientific studies.

Scientific Research Applications

3-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo, and the results have been encouraging.

properties

IUPAC Name

(3-methylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-11-3-2-8-18(9-11)14(20)12-4-6-13(7-5-12)19-10-15-16-17-19/h4-7,10-11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCYACJEIBTFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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